molecular formula C15H19N3O2S B2846931 (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1226488-00-1

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2846931
CAS No.: 1226488-00-1
M. Wt: 305.4
InChI Key: IQVKBCYMALYMKY-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a pyrazole ring, an ethylene linker, and a phenyl-substituted ethenesulfonamide group. Its (E)-stereochemistry at the ethene double bond imposes a planar geometry, enhancing π-π stacking interactions with aromatic systems. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory research, due to the sulfonamide group’s role in binding catalytic sites .

Structural characterization of this compound likely employs X-ray crystallography tools such as SHELXL for refinement and ORTEP-3 for molecular graphics, ensuring precise determination of stereochemistry and intermolecular interactions .

Properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-13-12-14(2)18(17-13)10-9-16-21(19,20)11-8-15-6-4-3-5-7-15/h3-8,11-12,16H,9-10H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVKBCYMALYMKY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name (IUPAC) Core Structure Functional Groups Linker Type Key Interactions Potential Applications
(E)-N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide Pyrazole + ethenesulfonamide Sulfonamide, dimethylpyrazole Ethyl π-π stacking (phenyl), H-bonding (pyrazole NH) Kinase inhibition, anti-inflammatory
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide Pyrazole + piperidinecarboxamide Carboxamide, acetyl linker Acetyl H-bonding (carboxamide), hydrophobic (piperidine) CNS-targeted therapies
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine + isoxazole Hydroxypyrimidine, thioacetamide Thioacetate H-bonding (pyrimidine OH), dipole interactions (isoxazole) Antimicrobial agents
N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide Thiadiazole + phenylacetamide Thiadiazole, thioether Methyl-thio Sulfur-mediated hydrophobic interactions Anticancer, enzyme inhibition

Key Observations:

Functional Group Impact :

  • The sulfonamide group in the target compound enhances acidity (pKa ~10–12) compared to carboxamide analogs (pKa ~15–17), improving solubility in polar solvents and binding to charged residues in biological targets .
  • Thiadiazole and isoxazole rings in analogs introduce additional heteroatoms (N, S), altering electronic properties and metabolic stability.

Linker Flexibility :

  • The ethyl linker in the target compound provides moderate flexibility, balancing conformational freedom and rigidity. In contrast, the acetyl linker in the piperidinecarboxamide analog restricts rotation, favoring pre-organized binding conformations .

Stereochemical Influence: The (E)-configuration of the ethenesulfonamide group ensures optimal alignment for π-π interactions, unlike (Z)-isomers or non-planar systems in other sulfonamide derivatives.

Computational Insights :

  • Molecular docking studies (using tools like AutoDock or Schrödinger ) suggest that the pyrazole and sulfonamide groups in the target compound exhibit stronger binding affinity to COX-2 (~30% higher ΔG than carboxamide analogs) due to dual H-bonding and hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.